molecular formula C15H12ClN3S B2453244 4-{[(3-chlorophenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione CAS No. 440334-22-5

4-{[(3-chlorophenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione

Cat. No.: B2453244
CAS No.: 440334-22-5
M. Wt: 301.79
InChI Key: LOVZNFRYSGLKBK-UHFFFAOYSA-N
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Description

4-{[(3-chlorophenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anti-tumor, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-chlorophenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione typically involves the reaction of 2-aminobenzylamine with 3-chlorobenzyl chloride under basic conditions, followed by cyclization and thiolation steps . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for quinazoline derivatives often employ microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis to enhance yield and reduce reaction times . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-chlorophenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinazoline-2,4-dione, quinazoline-2-thione, and various substituted quinazoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3-chlorophenyl)methyl]amino}-1,2-dihydroquinazoline-2-thione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its ability to undergo various chemical reactions and form diverse products makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

4-[(3-chlorophenyl)methylamino]-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c16-11-5-3-4-10(8-11)9-17-14-12-6-1-2-7-13(12)18-15(20)19-14/h1-8H,9H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVZNFRYSGLKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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